molecular formula C13H11N3O4 B5008894 N-(2-methoxy-4-nitrophenyl)nicotinamide

N-(2-methoxy-4-nitrophenyl)nicotinamide

Cat. No.: B5008894
M. Wt: 273.24 g/mol
InChI Key: CAABPOBWNXSXFD-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)nicotinamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. It belongs to a class of compounds characterized by a methoxy-nitrophenyl scaffold, which is found in molecules studied for various biological activities. For instance, structurally related analogues have been investigated for their potential antinociceptive (pain-blocking) effects, which may involve interactions with cannabinoid receptors . Furthermore, the methoxy-nitrophenyl group is a feature in advanced chemical tools, such as potent inhibitors targeting enzymes like Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in cancer and metabolic disorders . The core structure of this compound suggests potential as a versatile intermediate or a candidate for developing enzyme inhibitors or receptor modulators. Its molecular framework allows for exploration in areas including neuropharmacology, oncology, and epigenetics. Researchers can utilize this high-purity compound as a key reference standard, a building block for further synthetic elaboration, or a starting point for probing novel biological mechanisms. This product is strictly labeled "For Research Use Only" and is not approved for human, diagnostic, or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-12-7-10(16(18)19)4-5-11(12)15-13(17)9-3-2-6-14-8-9/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAABPOBWNXSXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Methoxy 4 Nitrophenyl Nicotinamide

Retrosynthetic Analysis and Strategic Disconnections for Compound Assembly

The synthetic strategy for N-(2-methoxy-4-nitrophenyl)nicotinamide is most logically devised through a retrosynthetic analysis that disconnects the central amide bond. This C-N bond is the key linkage connecting the two primary aromatic moieties of the molecule.

Figure 1: Retrosynthetic Disconnection of this compound

This disconnection approach identifies two key synthons: an aniline (B41778) derivative and a nicotinic acid derivative. The most practical and common chemical equivalents for these synthons are 2-methoxy-4-nitroaniline (B147289) and an activated form of nicotinic acid, typically nicotinoyl chloride . The synthesis, therefore, branches into two distinct preparatory sequences for these precursors, which are then converged in a final amidation step.

Precursor Synthesis and Functional Group Transformations

The efficient assembly of the target compound is contingent upon the high-yielding synthesis of its constituent precursors.

Synthesis of 2-methoxy-4-nitroaniline Derivatives

The primary precursor, 2-methoxy-4-nitroaniline, is a specialized chemical intermediate. jayfinechem.com Its synthesis is most commonly achieved starting from 2-methoxyaniline (o-anisidine) through a three-step process designed to control the regioselectivity of the nitration reaction. patsnap.com

Acetylation: The amino group of 2-methoxyaniline is first protected as an acetamide (B32628). This is typically done by reacting 2-methoxyaniline with acetic acid or acetic anhydride. patsnap.comgoogle.com The acetamido group is an ortho-, para-director, but the steric bulk of the methoxy (B1213986) and acetamido groups favors nitration at the position para to the amino group.

Nitration: The resulting N-(2-methoxyphenyl)acetamide is then subjected to nitration. A mixture of fuming nitric acid is often used, with careful temperature control to prevent over-nitration or side reactions. patsnap.comgoogle.com The nitro group is directed to the C4 position, which is para to the activating acetamido group and meta to the methoxy group.

Hydrolysis: The final step is the deprotection of the amino group via hydrolysis of the amide. This is typically carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521), to yield the final product, 2-methoxy-4-nitroaniline. google.comchemicalbook.com

Interactive Table 1: Synthesis Parameters for 2-methoxy-4-nitroaniline

Step Reagents Solvent Temperature Key Findings Reference
Acetylation 2-methoxyaniline, Acetic Acid None 110-120 °C Reactive distillation removes water, driving the reaction to completion. patsnap.comgoogle.com
Nitration N-(2-methoxyphenyl)acetamide, Fuming Nitric Acid Acetic Acid 0-20 °C Controlled temperature is crucial for high selectivity. patsnap.comgoogle.com
Hydrolysis 2-methoxy-4-nitroacetanilide, Sodium Hydroxide Water 100 °C Alkaline hydrolysis effectively removes the acetyl protecting group. chemicalbook.com
Flow Synthesis 4-methoxyaniline, Acetic Anhydride, Nitrating Agent Acetic Acid Not specified Reaction time reduced from hours to minutes, improving efficiency. google.com

Preparation of Nicotinoyl Halide Intermediates

The second precursor, nicotinic acid, must be activated to facilitate the amidation reaction. The most common method for this is the conversion of nicotinic acid into its corresponding acid halide, nicotinoyl chloride. This transformation is typically achieved by treating nicotinic acid with a halogenating agent.

Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. The reaction involves refluxing nicotinic acid in an excess of thionyl chloride. prepchem.comprepchem.com The excess thionyl chloride can be removed by distillation after the reaction is complete. The product, nicotinoyl chloride, is often obtained as its hydrochloride salt, which is a crystalline solid that can be used directly in the subsequent amidation step. prepchem.comprepchem.com

Amidation Reactions and Reaction Conditions Optimization

The final and crucial step in the synthesis is the formation of the amide bond between 2-methoxy-4-nitroaniline and the activated nicotinoyl chloride. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and eliminate hydrogen chloride (HCl). stackexchange.com

Due to the production of HCl, a base is typically added to the reaction mixture to act as a scavenger. Pyridine (B92270) is a common choice for this role, as it can also serve as the solvent and a catalyst for the reaction. prepchem.com

Catalytic Approaches in Amide Bond Formation

While the use of stoichiometric activating reagents like thionyl chloride is effective, there is a growing interest in developing catalytic methods for amide bond formation to improve sustainability and reduce waste. ucl.ac.ukresearchgate.net These methods aim to form the amide bond directly from the carboxylic acid and the amine, avoiding the high-energy intermediates and harsh reagents.

Catalytic approaches can be broadly categorized:

Metal-Based Catalysis: Various transition metal catalysts have been explored for direct amidation, although their application to this specific synthesis is not widely documented.

Non-Metal Catalysis: Boronic acid derivatives have emerged as particularly attractive catalysts due to their low toxicity, stability, and affordability. researchgate.net

Biocatalysis: Enzymes, such as hydrolases operating in low-water environments or ATP-dependent enzymes, offer a green alternative for amide bond synthesis. rsc.org These methods proceed under mild conditions and exhibit high selectivity.

However, for many industrial and laboratory-scale syntheses, the acid chloride method remains prevalent due to its high reliability and reaction rates. researchgate.net

Solvent Effects, Temperature Control, and Reaction Kinetics

The optimization of the amidation reaction is highly dependent on several key parameters:

Solvent: The choice of solvent is critical. Dipolar aprotic solvents such as N,N-dimethylformamide (DMF) or chlorinated solvents like dichloromethane (B109758) are often used to dissolve the reactants and facilitate the reaction. prepchem.comucl.ac.uk However, due to toxicity and environmental concerns, greener solvent alternatives are increasingly being sought. ucl.ac.uk

Temperature Control: Amidation reactions, particularly with acyl chlorides, can be exothermic. Proper temperature control is essential to prevent side reactions and ensure the stability of the product. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

Reaction Kinetics: The rate of the reaction is influenced by the concentration of the reactants, temperature, and the presence of a catalyst or base. A kinetic analysis of the related hydrogenation of N-4-nitrophenyl nicotinamide (B372718) revealed a complex reaction pathway, underscoring the importance of understanding reaction mechanisms for process optimization. rsc.orgmit.edu Parametric studies that vary temperature, pressure, and residence times are crucial for achieving high conversion and selectivity, especially in continuous flow systems. rsc.orgmit.edu

Isolation, Purification, and Yield Optimization Protocols

Initial Isolation: The initial separation of the crude solid from the reaction mixture is generally achieved through filtration. The choice of solvent for washing the filtered solid is crucial to remove impurities without dissolving a significant amount of the desired product. Solvents like cold ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane (B92381) are often considered.

Purification Techniques: Recrystallization is a fundamental technique for purifying the crude this compound. The selection of an appropriate solvent system is paramount for effective purification. A good solvent will dissolve the compound at an elevated temperature but will result in poor solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling. Common solvents for recrystallization of amide compounds include ethanol, methanol, ethyl acetate, or solvent mixtures.

Column chromatography represents another powerful purification method, particularly for removing closely related impurities. A silica (B1680970) gel stationary phase is typically employed, with a mobile phase consisting of a gradient of solvents, such as a mixture of hexane and ethyl acetate. The polarity of the solvent system is gradually increased to elute the components from the column, with the desired product being collected in specific fractions. The progress of the separation is monitored by thin-layer chromatography (TLC).

Yield Optimization: Optimizing the yield of this compound involves a systematic investigation of various reaction parameters. These include the reaction temperature, reaction time, stoichiometry of reactants, and the choice of catalyst or coupling agent. For instance, in a related synthesis of N-4-nitrophenyl nicotinamide, a yield of 90% was achieved, highlighting the potential for high-efficiency synthesis with optimized conditions. mit.edu The final purity of the product is often confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. mit.edu

ParameterCondition/TechniquePurpose
Initial Separation FiltrationTo isolate the crude solid product from the reaction mixture.
Washing Solvent Cold ethanol, Ethyl acetate/hexaneTo remove soluble impurities from the crude product.
Primary Purification RecrystallizationTo achieve high purity by separating based on solubility differences.
Advanced Purification Column ChromatographyTo separate closely related impurities from the final product.
Yield Optimization Adjusting temperature, time, stoichiometryTo maximize the conversion of reactants to the desired product.
Purity Analysis NMR, Melting PointTo confirm the identity and purity of the final compound.

**2.4. Exploration of Alternative Synthetic Routes and Comparative Efficiencies

The pursuit of more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound has led to the exploration of alternative synthetic routes. These modern approaches aim to overcome the limitations of traditional methods, such as long reaction times, harsh reaction conditions, and the generation of hazardous waste.

Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. rsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purities. rsc.orgnih.gov This is due to the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. mdpi.com

For the synthesis of this compound, a microwave-assisted approach would likely involve the reaction of 2-methoxy-4-nitroaniline and nicotinic acid or its derivative in a suitable solvent under microwave irradiation. The selection of a solvent that absorbs microwave radiation effectively is crucial for the success of this method. mdpi.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture, can further enhance the efficiency and sustainability of the process. nih.gov

FeatureConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction and convectionDirect dielectric heating
Reaction Time Hours to daysMinutes to hours
Energy Efficiency LowerHigher
Product Yield Often lowerOften higher
Side Reactions More prevalentMinimized

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. nih.gov The application of these principles to the synthesis of this compound can lead to a more sustainable manufacturing process.

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: Designing the synthesis to minimize the generation of waste products. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.gov

Use of Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and environmentally harmful, or ideally, conducting the reaction in the absence of a solvent. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov Microwave-assisted synthesis is one way to improve energy efficiency. nih.gov

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov For instance, the use of a stabilized palladium nanoparticle catalyst has been demonstrated for the highly chemoselective hydrogenation of a related compound, N-4-nitrophenyl nicotinamide. mit.edursc.org

An example of applying green chemistry principles could be the development of a one-pot synthesis, which reduces the number of separation and purification steps, thereby saving solvents and energy. Furthermore, exploring biocatalysis, using enzymes to catalyze the reaction, could offer a highly selective and environmentally friendly alternative to traditional chemical catalysts.

Green Chemistry PrincipleApplication in this compound Synthesis
Waste Prevention Optimizing reaction conditions to maximize yield and minimize byproducts.
Atom Economy Choosing a synthetic route that maximizes the incorporation of reactant atoms into the final product.
Safer Solvents Using water or other green solvents instead of hazardous organic solvents.
Energy Efficiency Employing microwave-assisted synthesis or reactions at ambient temperature.
Catalysis Utilizing recyclable heterogeneous or biocatalysts.

Advanced Spectroscopic and Structural Characterization of N 2 Methoxy 4 Nitrophenyl Nicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete assignment of the proton and carbon signals of N-(2-methoxy-4-nitrophenyl)nicotinamide can be achieved, confirming the connectivity of the nicotinamide (B372718) and the 2-methoxy-4-nitrophenyl moieties through the amide linkage.

Proton (¹H) NMR Spectral Analysis: Chemical Shifts, Multiplicities, and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the substituted benzene (B151609) ring, and the methoxy (B1213986) group. The chemical shifts are influenced by the electronic environment of each proton, with electron-withdrawing groups like the nitro group and the amide carbonyl causing a downfield shift, while the electron-donating methoxy group results in an upfield shift for ortho and para protons.

The protons of the nicotinamide moiety typically appear in the aromatic region. For instance, in nicotinamide itself, the proton at the C2 position of the pyridine ring is the most deshielded due to its proximity to the ring nitrogen and the amide group. hmdb.caresearchgate.netchemicalbook.com The protons on the 2-methoxy-4-nitrophenyl ring will also resonate in the aromatic region, with their specific shifts and coupling patterns dictated by the substitution pattern. The methoxy group protons are expected to appear as a sharp singlet in the upfield region, typically around 3.9-4.0 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2' (Pyridine)~9.0d~2.0
H6' (Pyridine)~8.7dd~4.8, 1.6
H4' (Pyridine)~8.2dt~8.0, 2.0
H5' (Pyridine)~7.5ddd~8.0, 4.8, 0.8
H6 (Phenyl)~8.6d~2.5
H5 (Phenyl)~8.0dd~9.0, 2.5
H3 (Phenyl)~7.2d~9.0
-OCH₃~4.0s-
-NH-~10.5s-

Note: The chemical shifts are predictions based on data from related structures and are solvent-dependent. 'd' denotes doublet, 'dd' doublet of doublets, 'dt' doublet of triplets, 'ddd' doublet of doublet of doublets, and 's' singlet.

Carbon-13 (¹³C) NMR Spectral Analysis: Carbon Environments and Hybridization States

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization state and its electronic environment.

The carbonyl carbon of the amide group is expected to be the most downfield-shifted signal, typically appearing around 165 ppm. The carbons of the aromatic rings will resonate in the range of 110-160 ppm. The carbon attached to the electron-withdrawing nitro group and the carbon bearing the methoxy group will have characteristic chemical shifts. hmdb.ca The methoxy carbon will appear as a distinct upfield signal, generally around 56 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)~164
C2' (Pyridine)~152
C6' (Pyridine)~148
C4' (Pyridine)~135
C5' (Pyridine)~123
C3' (Pyridine)~130
C1 (Phenyl)~132
C2 (Phenyl)~150
C3 (Phenyl)~110
C4 (Phenyl)~145
C5 (Phenyl)~118
C6 (Phenyl)~125
-OCH₃~57

Note: The chemical shifts are predictions based on data from related structures and are solvent-dependent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the pyridine and the nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different fragments of the molecule, such as the link between the amide proton and the carbonyl carbon, and the connectivity of the two aromatic rings through the amide bond.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies of Amide, Nitro, Methoxy, and Aromatic Moieties

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

Amide Group: The amide functionality gives rise to several characteristic bands. The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong, sharp absorption typically found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1510-1550 cm⁻¹.

Nitro Group: The nitro group (NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹.

Methoxy Group: The C-H stretching vibrations of the methyl group are expected just below 3000 cm⁻¹ (around 2850 and 2960 cm⁻¹). The C-O stretching vibration of the methoxy group typically appears as a strong band in the region of 1000-1300 cm⁻¹, often near 1250 cm⁻¹ for aryl ethers.

Aromatic Moieties: The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region and are indicative of the substitution pattern of the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
AmideN-H Stretch3300 - 3500
AmideC=O Stretch (Amide I)1630 - 1680
AmideN-H Bend (Amide II)1510 - 1550
NitroAsymmetric N-O Stretch1500 - 1560
NitroSymmetric N-O Stretch1300 - 1370
MethoxyC-H Stretch2850, 2960
Methoxy/Aryl EtherC-O Stretch1200 - 1275
AromaticC-H Stretch> 3000
AromaticC=C Stretch1450 - 1600

Comparison of Experimental and Theoretically Calculated IR Spectra

A powerful approach in modern structural analysis involves the comparison of experimentally obtained IR spectra with those predicted by theoretical calculations, often using Density Functional Theory (DFT). While no experimental IR spectrum for this compound was found in the searched literature, a theoretical study would provide valuable insights.

Such a comparative analysis allows for a more precise assignment of the observed vibrational bands. Discrepancies between the experimental and calculated spectra can often be rationalized by considering factors such as intermolecular interactions (e.g., hydrogen bonding) in the solid state, which are not always fully accounted for in gas-phase theoretical models. For a molecule like this compound, hydrogen bonding involving the amide N-H and the oxygen atoms of the nitro or amide carbonyl groups could lead to shifts in their respective vibrational frequencies compared to the theoretical gas-phase spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Fragmentation Patterns and Derivation of Structural Information

The fragmentation of this compound in a mass spectrometer provides valuable structural information. Based on studies of similar compounds like nicotinamide and other aromatic amides, several characteristic fragmentation pathways can be predicted. cjnmcpu.comrsc.orgnih.govyoutube.comyoutube.com

The primary cleavage is expected to occur at the amide bond (N-CO), which is a common fragmentation pathway for amides. nih.govyoutube.com This would result in the formation of a nicotinoyl cation and a 2-methoxy-4-nitrophenylaminyl radical, or vice versa. The stability of the resulting fragments often dictates the major fragmentation route.

Another expected fragmentation is the loss of the nitro group (NO2) from the phenyl ring, a common fragmentation for nitroaromatic compounds. researchgate.net The methoxy group (OCH3) can also be lost as a radical. The pyridine ring of the nicotinamide moiety is generally stable, but can undergo fragmentation under certain conditions. rsc.org The analysis of the m/z values of these fragment ions allows for the reconstruction of the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.

Absorption Maxima, Molar Extinction Coefficients, and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be characterized by strong absorption bands due to the presence of multiple chromophores. The primary chromophores are the nitrophenyl group and the nicotinoyl group. Nitroaromatic compounds typically exhibit strong absorption in the UV region. nih.govresearchgate.netiu.edursc.org The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the benzene ring, along with the nicotinamide moiety, creates a "push-pull" system which can lead to intramolecular charge transfer (ICT) bands. These ICT bands are often intense and can extend into the visible region, imparting color to the compound.

While specific molar extinction coefficients for this compound are not available, related nitroaromatic compounds show high molar absorptivity values for their primary absorption bands. copernicus.org

Solvent Effects on Electronic Spectra

The position and intensity of the absorption bands in the UV-Vis spectrum of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netchemrxiv.orgnih.govsciencepublishinggroup.comjournalirjpac.com For push-pull systems like this, an increase in solvent polarity typically leads to a bathochromic (red) shift of the ICT band. This is due to the stabilization of the more polar excited state relative to the ground state in polar solvents. researchgate.netchemrxiv.org The study of these solvent effects can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

Computational and Theoretical Investigations of N 2 Methoxy 4 Nitrophenyl Nicotinamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like N-(2-methoxy-4-nitrophenyl)nicotinamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine its most stable conformation (geometry optimization). This process minimizes the energy of the molecule by adjusting the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The computed vibrational frequencies can be compared with experimental data to validate the accuracy of the optimized geometry. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

Table 1: Predicted Geometrical Parameters for a Representative Aromatic Amide (Illustrative Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (amide) 1.35 - -
C=O (amide) 1.23 - -
C-C (aromatic) 1.40 120.0 -
C-N-C (amide linkage) - 125.0 -

This table presents typical values for a substituted aromatic amide, illustrating the kind of data obtained from DFT-based geometry optimization.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate electronic properties. For this compound, these calculations would be employed to obtain precise values for properties like ionization potential, electron affinity, and electronic energy levels, offering a deeper understanding of its electronic behavior. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where DFT may be less reliable.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would likely show:

Negative potential (red/yellow): Regions of high electron density, susceptible to electrophilic attack. These would be expected around the oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the carbonyl oxygen of the amide group.

Positive potential (blue): Regions of low electron density, susceptible to nucleophilic attack. These would be expected around the hydrogen atoms, particularly the amide N-H proton.

Neutral potential (green): Regions of intermediate potential, typically associated with the carbon framework of the aromatic rings.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies, Gap, and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is likely to be distributed over the electron-rich methoxy-substituted phenyl ring and the amide linkage.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized on the electron-deficient nitrophenyl ring, particularly on the nitro group.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity and lower stability researchgate.netnih.govyoutube.comirjweb.com. The charge transfer from the donor part (methoxy-phenyl-amide) to the acceptor part (nitrophenyl) would be reflected in the spatial distribution of these orbitals.

Table 2: Representative FMO Energies and Properties for a D-π-A Aromatic Compound (Illustrative Data)

Parameter Value (eV)
EHOMO -6.5
ELUMO -2.5
Energy Gap (ΔE) 4.0
Ionization Potential (I) 6.5
Electron Affinity (A) 2.5
Chemical Hardness (η) 2.0
Chemical Softness (S) 0.25
Electronegativity (χ) 4.5

This table provides an example of the kind of quantum chemical descriptors derived from HOMO and LUMO energies for a donor-acceptor type molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. For this compound, NBO analysis would be used to investigate:

Intramolecular Charge Transfer (ICT): The analysis would likely reveal significant charge transfer from the electron-donating methoxy group and the nicotinamide (B372718) moiety to the electron-withdrawing nitro group. This is a key feature of "push-pull" systems nih.govscilit.com.

Table 3: Illustrative NBO Analysis for a Substituted Aromatic Amide

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(O)carbonyl π*(C-N)amide 25.0
LP(N)amide π*(C=O)carbonyl 40.0
π(C=C)phenyl π*(C=C)phenyl 15.0

This table illustrates the type of data obtained from an NBO analysis, showing the stabilization energies for key intramolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations would be valuable for:

Conformational Analysis: While DFT provides the lowest energy structure in a vacuum, MD simulations can explore the conformational landscape of the molecule at a given temperature, revealing the flexibility of the molecule and the relative populations of different conformers. The rotation around the amide bond and the bonds connecting the aromatic rings would be of particular interest.

Solution Behavior: By including solvent molecules in the simulation box, MD can model how the molecule behaves in a particular solvent. This can provide insights into solvation energies, the formation of hydrogen bonds with the solvent, and how the solvent influences the conformational preferences of the molecule plos.orgmdpi.comnih.govresearchgate.net.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, UV-Vis, IR)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For a molecule like this compound, methods such as Density Functional Theory (DFT) would be the standard approach.

Theoretical Framework:

The process would begin with the optimization of the molecule's three-dimensional geometry using a selected level of theory, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). This step is crucial as the accuracy of the predicted spectra is highly dependent on the calculated equilibrium geometry.

Infrared (IR) Spectroscopy:

Following geometry optimization, the vibrational frequencies would be calculated. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. The output would provide a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR intensities, allowing for the theoretical construction of the IR spectrum. Key vibrational modes for this compound that would be of interest include the N-H stretch of the amide, the C=O stretch of the amide, the asymmetric and symmetric stretches of the nitro group (NO₂), C-O-C stretches of the methoxy group, and various aromatic C-H and C=C stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts would be carried out using the Gauge-Including Atomic Orbital (GIAO) method, which is a common and reliable approach for calculating magnetic shielding tensors. The calculations would be performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. The resulting data would provide a theoretical prediction of the chemical shift for each unique proton and carbon atom in this compound.

UV-Vis Spectroscopy:

To predict the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. This calculation is performed on the optimized ground-state geometry to determine the vertical excitation energies and oscillator strengths of the electronic transitions. The excitation energies correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths are related to the intensity of the absorption bands. This would allow for the identification of the principal electronic transitions, such as π → π* and n → π* transitions, which are expected for a molecule containing aromatic rings, amide, and nitro functional groups. The calculations would typically be performed simulating a solvent environment (e.g., using the Polarizable Continuum Model, PCM) to provide more realistic predictions.

Without specific published research on this compound, it is not possible to present actual computational data. The generation of accurate predictive data would necessitate a dedicated computational chemistry study on this molecule.

Chemical Reactivity and Derivatization Studies of N 2 Methoxy 4 Nitrophenyl Nicotinamide

Hydrolytic Stability of the Amide Bond under Various Chemical Conditions

The central amide bond in N-(2-methoxy-4-nitrophenyl)nicotinamide is the lynchpin of the molecule, and its stability is crucial for its application in multi-step syntheses. Amide bonds are generally resistant to hydrolysis under neutral conditions but can be cleaved under acidic or basic catalysis.

Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. Conversely, under basic conditions, direct attack of a hydroxide (B78521) ion on the carbonyl carbon initiates cleavage, forming a tetrahedral intermediate that subsequently collapses to yield nicotinic acid and 2-methoxy-4-nitroaniline (B147289).

The electronic character of the substituents on the aniline (B41778) ring influences the rate of hydrolysis. The presence of the strongly electron-withdrawing nitro group at the para-position makes the anilide nitrogen a better leaving group, which can facilitate hydrolysis, particularly under basic conditions. However, the electron-donating methoxy (B1213986) group at the ortho-position may offer some steric hindrance to the approaching nucleophile. While specific kinetic data for this compound is not extensively documented, amides are known to require forcing conditions for cleavage, such as refluxing in strong aqueous acid or base. researchgate.net

Table 1: Predicted Hydrolytic Behavior of this compound

ConditionReagentsExpected ProductsRelative Rate
AcidicAq. HCl, heatNicotinic acid, 2-methoxy-4-nitroaniline hydrochlorideModerate to Slow
NeutralWater, RTStableVery Slow / Negligible
BasicAq. NaOH, heatSodium nicotinate, 2-methoxy-4-nitroanilineModerate to Slow

Reactivity of the Nitro Group: Reduction Reactions

The nitro group is a highly versatile functional group, and its reduction to an amine is one of the most important transformations for this class of compounds, providing a route to dyes, pharmaceuticals, and other functional materials.

Catalytic hydrogenation is a primary method for the reduction of aromatic nitro groups. sci-hub.se Studies on the closely related analogue, N-4-nitrophenyl nicotinamide (B372718), demonstrate that palladium-based catalysts are highly effective. rsc.orgmit.edu In a micro-packed bed flow reactor, a palladium-on-silica (Pd/SiO₂) catalyst achieved highly chemoselective hydrogenation of the nitro group to a primary amine using hydrogen gas. mit.edu The reaction proceeds through an azo dimer intermediate which is rapidly consumed. rsc.org

Other common methodologies for nitro group reduction that are expected to be effective for this substrate include the use of metal/acid systems like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH), and transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. researchgate.net

A key challenge in the reduction of this compound is achieving selectivity. The molecule contains multiple reducible sites, including the nitro group and the pyridine (B92270) ring. Harsh reducing conditions or certain catalysts (e.g., platinum) could potentially lead to the over-reduction of the pyridine ring to a piperidine. mit.edu

However, studies show that mild catalysts like palladium exhibit high chemoselectivity for the nitro group. mit.edu The hydrogenation of N-4-nitrophenyl nicotinamide over a Pd/SiO₂ catalyst showed no reduction of the pyridyl or phenylene groups. mit.edu This high selectivity allows for the clean conversion to the corresponding amine, N-(4-amino-2-methoxyphenyl)nicotinamide, which is a valuable synthetic intermediate. The presence of the electron-donating methoxy group on the phenyl ring may slightly decrease the rate of reduction compared to the unsubstituted analogue due to a modest increase in electron density at the nitro group. orientjchem.org

Table 2: Reported Conditions for Selective Hydrogenation of Analogue N-4-nitrophenyl nicotinamide

CatalystReductantSolventTemperature (°C)Pressure (psi)OutcomeReference
Pd/SiO₂H₂Dimethyl acetamide (B32628) (DMAc)25 - 8015 - 100Selective conversion to N-4-aminophenyl nicotinamide mit.edu

Reactivity of the Methoxy Group: Demethylation and Alkylation Reactions

The methoxy group is generally stable, but it can be cleaved to the corresponding phenol (B47542) under specific, often harsh, conditions. The most common reagents for the O-demethylation of aryl methyl ethers are strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). chem-station.com

Reaction with BBr₃ in an inert solvent like dichloromethane (B109758) is a highly effective method. orgsyn.org The mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Care must be taken as these conditions could also potentially cleave the amide bond. Alkylation of the resulting phenol can then be achieved under standard Williamson ether synthesis conditions. Direct alkylation of the methoxy group itself is not a feasible reaction.

Electrophilic Aromatic Substitution on the Phenyl and Pyridine Rings

The molecule possesses two aromatic rings, each with distinct reactivity towards electrophiles.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic substitution than benzene (B151609). quimicaorganica.orguoanbar.edu.iq This deactivation is exacerbated by the electron-withdrawing nicotinamide carbonyl group and the fact that reactions are often performed in acidic media, which protonates the ring nitrogen to form a pyridinium (B92312) ion. uoanbar.edu.iqpearson.com When substitution does occur, it is strongly directed to the C5 position, which is meta to the ring nitrogen and the amide linkage.

Given the relative reactivity, electrophilic substitution would be expected to occur preferentially on the more activated (or less deactivated) phenyl ring at the C5 position.

Nucleophilic Reactions at the Nicotinamide Carbonyl Moiety

The carbonyl carbon of the amide group is an electrophilic center and can be attacked by nucleophiles. masterorganicchemistry.comoxfordsciencetrove.com However, amides are the least reactive of the carboxylic acid derivatives due to the resonance donation from the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon.

Synthesis of Analogues and Derivatives for Fundamental Structure-Reactivity Relationship Studies

The exploration of the chemical reactivity and potential applications of this compound has been furthered by the synthesis of various analogues and derivatives. These studies are crucial for establishing fundamental structure-reactivity relationships (SAR), which elucidate how specific structural modifications to the parent molecule influence its chemical properties and biological activity. While direct and extensive derivatization studies specifically originating from this compound are not widely documented in publicly available research, the principles of such studies can be understood through research on structurally related nicotinamide derivatives.

Investigations into related compounds, such as N-(substituted-phenyl)nicotinamides and other nicotinamide derivatives, provide a framework for understanding how modifications to the phenyl ring and the nicotinamide core can modulate reactivity. These studies often involve the systematic alteration of substituents to probe the effects of electronics, sterics, and lipophilicity on the compound's behavior.

For instance, research on other N-(nitrophenyl)nicotinamide isomers, like N-4-nitrophenyl nicotinamide, has focused on the selective hydrogenation of the nitro group. rsc.orgmit.edumit.edu In these studies, the primary amine is formed chemoselectively using catalysts such as palladium on silica (B1680970). rsc.orgmit.edumit.edu This type of reaction highlights the reactivity of the nitro group, a key functional group in this compound, and its potential for transformation into other functionalities, thereby creating a class of derivatives with altered electronic and hydrogen-bonding properties.

Furthermore, broader studies on nicotinamide derivatives have revealed key SAR insights. For example, the synthesis of a series of 2-hydroxy-N-(4-substituted phenyl)nicotinamides showed that compounds with electron-withdrawing groups like -Cl, -Br, and -NO2 exhibited significant anti-inflammatory activity. researchgate.net This suggests that the electronic nature of the substituents on the phenyl ring plays a critical role in the biological activity of these molecules.

While the specific derivatization of this compound for SAR studies is not extensively detailed in the reviewed literature, the following table illustrates a hypothetical set of analogues that could be synthesized to probe its structure-reactivity relationships, based on common derivatization strategies seen in related compounds.

Table 1: Hypothetical Analogues of this compound for Structure-Reactivity Studies

Compound IDModification from Parent CompoundRationale for Synthesis
Parent This compoundBaseline for reactivity comparison.
A-1 Reduction of the nitro group to an amino group.To study the effect of a strong electron-donating group and introduce a site for further derivatization.
A-2 Demethylation of the methoxy group to a hydroxyl group.To investigate the role of the methoxy group in hydrogen bonding and overall electronic properties.
A-3 Replacement of the nitro group with a cyano group.To evaluate the effect of a different electron-withdrawing group with altered steric and electronic character.
A-4 Replacement of the methoxy group with an ethoxy group.To probe the impact of increased lipophilicity at the 2-position of the phenyl ring.
B-1 Introduction of a chlorine atom at the 5-position of the nicotinamide ring.To assess the influence of an electron-withdrawing group on the pyridine ring's reactivity.
B-2 N-oxidation of the pyridine nitrogen.To alter the electronic properties of the nicotinamide core and its potential as a hydrogen bond acceptor.

The synthesis of such analogues would typically involve multi-step reaction sequences. For example, the reduction of the nitro group (A-1) could be achieved through catalytic hydrogenation. rsc.orgmit.edumit.edu The synthesis of other analogues would likely start from different substituted anilines or modified nicotinic acids, followed by an amide coupling reaction. The characterization of these new compounds would rely on standard analytical techniques such as NMR and mass spectrometry. Subsequent reactivity studies could then systematically evaluate how these structural changes affect properties like pKa, redox potential, or susceptibility to nucleophilic or electrophilic attack.

No Published Research Found on the Coordination Chemistry of this compound

A comprehensive search of available scientific literature and chemical databases has revealed no specific studies on the coordination chemistry, metal complexation, or structural analysis of the compound this compound.

Despite a thorough investigation for research pertaining to the ligand properties, synthesis, and structural characterization of metal complexes involving this compound, no dedicated scholarly articles, communications, or database entries matching the specific requirements of the requested article were identified.

The search included queries for the compound's interaction with transition metals (such as copper, cobalt, nickel, zinc, iron, and palladium) and main group metals. Furthermore, no information was found regarding its potential coordination sites—like the pyridine nitrogen, amide oxygen, or nitro group oxygen—or its preference for chelating versus monodentate coordination modes. Consequently, details on the synthesis, characterization, and structural analysis of any corresponding metal complexes are not available in the public domain.

While research exists on the coordination chemistry of related but distinct molecules, such as other substituted nicotinamides or different nitrophenyl derivatives, this information is not directly applicable to this compound. Adhering to the principles of scientific accuracy, extrapolation from these related compounds would be inappropriate and speculative.

Therefore, the requested article on the "Coordination Chemistry and Metal Complexation Studies of this compound" cannot be generated at this time due to the absence of foundational research on the topic.

Coordination Chemistry and Metal Complexation Studies of N 2 Methoxy 4 Nitrophenyl Nicotinamide

Structural Analysis of Metal Complexes

X-ray Crystallography of Metal-Ligand Adducts

No crystallographic data for metal complexes of N-(2-methoxy-4-nitrophenyl)nicotinamide has been reported in the searched literature. Consequently, information regarding bond lengths, bond angles, coordination geometries, and crystal packing structures is not available.

Spectroscopic Signatures of Coordination (IR, UV-Vis, NMR, EPR)

Detailed spectroscopic analysis to confirm the coordination of this compound to metal centers is not present in the available literature. There are no published studies describing the shifts in infrared (IR) absorption bands (e.g., amide C=O or N-H stretches), changes in electronic transitions observed in UV-Vis spectroscopy, or alterations in proton/carbon chemical shifts in NMR spectra upon complexation. Furthermore, no Electron Paramagnetic Resonance (EPR) studies for paramagnetic complexes of this ligand have been documented.

Electronic and Magnetic Properties of Metal Complexes

Information on the electronic and magnetic properties of metal complexes involving this compound is currently unavailable. Research detailing magnetic susceptibility measurements, determination of spin states, or theoretical calculations of the electronic structure of such complexes has not been published.

Q & A

Basic: What are the recommended synthetic routes for N-(2-methoxy-4-nitrophenyl)nicotinamide, and how can reaction progress be monitored?

Answer:
The synthesis typically involves multi-step reactions, such as coupling nicotinamide derivatives with substituted nitroaryl precursors. A common approach includes:

  • Step 1 : Activation of the carboxylic acid group in nicotinamide using coupling agents like EDCI or DCC.
  • Step 2 : Condensation with 2-methoxy-4-nitroaniline under reflux in anhydrous solvents (e.g., DMF or THF).
    Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) for purity assessment. Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To resolve the methoxy (-OCH₃), nitro (-NO₂), and aromatic proton environments. The methoxy group typically appears as a singlet near δ 3.8–4.0 ppm, while nitro groups influence aromatic splitting patterns .
  • Fourier-transform infrared spectroscopy (FT-IR) : Identifies carbonyl (C=O, ~1670 cm⁻¹) and nitro (asymmetric stretching ~1520 cm⁻¹) functional groups.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

Advanced: How can crystallographic data resolve ambiguities in the structural determination of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles, particularly for the nitro-methoxy-phenyl moiety. For example:

  • Nitro group orientation : Planarity with the aromatic ring affects electronic properties and reactivity.
  • Hydrogen bonding : Interactions between the amide carbonyl and methoxy/nitro groups stabilize the crystal lattice.
    Software like SHELXL refines crystallographic data, resolving ambiguities in disordered regions or twinned crystals .

Advanced: How might researchers address contradictory bioactivity data for this compound across different studies?

Answer:
Contradictions often arise from variations in:

  • Assay conditions : pH, solvent (DMSO vs. aqueous buffers), or cell line specificity (e.g., HeLa vs. HEK293).
  • Purity thresholds : Impurities >95% (via HPLC) are critical; side products may act as off-target inhibitors.
  • Dosage regimes : IC₅₀ values should be validated across multiple replicates and compared with positive controls (e.g., cisplatin for cytotoxicity).
    Meta-analyses using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR for binding affinity) reduce discrepancies .

Basic: What are the solubility and stability considerations for handling this compound?

Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Pre-dissolution in DMSO (≤1% v/v) is recommended for biological assays.
  • Stability : Susceptible to photodegradation due to the nitro group. Store in amber vials at –20°C under inert gas (N₂/Ar). Degradation products can be monitored via HPLC-UV at λ = 254 nm .

Advanced: What computational methods support the rational design of derivatives with enhanced target affinity?

Answer:

  • Docking studies : Software like AutoDock Vina predicts binding modes to targets (e.g., kinases or GPCRs) by optimizing hydrogen bonds between the amide group and active-site residues.
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing nitro vs. methoxy groups) with bioactivity.
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales, identifying critical interactions (e.g., π-π stacking with aromatic residues) .

Basic: How does the nitro group influence the compound’s reactivity in further functionalization?

Answer:
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position relative to itself. Example reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, enabling subsequent acylation or diazotization.
  • Nucleophilic aromatic substitution : Reactive under basic conditions with amines or thiols at activated positions .

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield?

Answer:

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., nitration).
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency.
  • Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for easier recycling and lower toxicity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (EPA guidelines) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Pull-down assays : Use biotinylated probes to isolate target proteins from lysates.
  • CRISPR-Cas9 knockouts : Confirm phenotype rescue in target-deficient cell lines.
  • Metabolomics : Track NAD+ depletion (via LC-MS) to link nicotinamide moiety activity to metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.